N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety attached to a dichlorobenzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide typically involves the following steps:
Formation of the Benzylpiperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine, which can be achieved through the reductive amination of benzylamine with piperazine using a reducing agent such as sodium cyanoborohydride in methanol.
Coupling with Dichlorobenzamide: The benzylpiperazine intermediate is then coupled with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The benzylpiperazine moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives of the benzylpiperazine moiety .
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: The compound is used in studies to explore its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating serotonin levels and receptor activity . Additionally, the dichlorobenzamide structure may interact with other biological targets, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety but differs in the chromen-2-one structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also contains a piperazine moiety but has a different acetamide structure.
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide is unique due to the combination of the benzylpiperazine and dichlorobenzamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O/c25-22-8-4-7-21(23(22)26)24(30)27-19-9-11-20(12-10-19)29-15-13-28(14-16-29)17-18-5-2-1-3-6-18/h1-12H,13-17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEXLKIGYORUTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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